Boc-N-methyl-D-leucine
CAS No.: 89536-84-5
VCID: VC21543406
Molecular Formula: C12H23NO4
Molecular Weight: 245,32 g/mole
* For research use only. Not for human or veterinary use.

Description |
Boc-N-methyl-D-leucine, also known as N-tert-butoxycarbonyl-N-methyl-D-leucine, is a valuable amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for protecting the amino group during peptide synthesis, allowing for the selective deprotection and extension of peptide chains. Applications in ResearchBoc-N-methyl-D-leucine is extensively used in various fields of research:
Comparison with Boc-N-methyl-L-leucineWhile Boc-N-methyl-D-leucine is used in similar applications, Boc-N-methyl-L-leucine is more commonly employed in solid-phase peptide synthesis and biotechnology due to its ability to enhance peptide stability and solubility . Both compounds share the same molecular formula and weight but differ in their optical rotation and specific applications. Comparison Table
|
|||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 89536-84-5 | |||||||||||||||||||||
Product Name | Boc-N-methyl-D-leucine | |||||||||||||||||||||
Molecular Formula | C12H23NO4 | |||||||||||||||||||||
Molecular Weight | 245,32 g/mole | |||||||||||||||||||||
IUPAC Name | (2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |||||||||||||||||||||
Standard InChI | InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m1/s1 | |||||||||||||||||||||
Standard InChIKey | YXJFAOXATCRIKU-SECBINFHSA-N | |||||||||||||||||||||
Isomeric SMILES | CC(C)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |||||||||||||||||||||
SMILES | CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |||||||||||||||||||||
Canonical SMILES | CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |||||||||||||||||||||
Synonyms | Boc-N-methyl-D-leucine;Boc-N-Me-D-Leu-OH;89536-84-5;(2R)-2-[(tert-butoxycarbonyl)(methyl)amino]-4-methylpentanoicacid;AmbotzBAA1220;Boc-Nalpha-methyl-D-leucine;SCHEMBL69223;TMA026;02677_FLUKA;CTK6A4221;MolPort-003-925-255;YXJFAOXATCRIKU-SECBINFHSA-N;ZINC1576261;ANW-39318;KM2848;AKOS015836739;N-tert-butoxycarbonyl-N-methyl-D-leucine;AJ-27319;AK-43413;AM037462;n-(tert-butoxycarbonyl)-n-methyl-d-leucine;TC-128063;FT-0655757;X6991;I14-3523 | |||||||||||||||||||||
PubChem Compound | 6992561 | |||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume